![molecular formula C15H20FNO4S B2641030 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 899963-03-2](/img/structure/B2641030.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide” is a chemical compound that likely contains a spirocyclic ether, a sulfonamide group, and a fluorinated aromatic ring based on its name .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic ether, followed by the introduction of the sulfonamide group. The fluorine atom could be introduced into the aromatic ring through electrophilic aromatic substitution .Molecular Structure Analysis
The compound likely contains a spirocyclic ether (1,4-dioxaspiro[4.4]nonan-2-ylmethyl), a fluorinated aromatic ring (4-fluoro-3-methylbenzene), and a sulfonamide group (SO2NH2) based on its name .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide and fluorine groups, which could make the aromatic ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar sulfonamide group could increase its solubility in water, while the fluorinated aromatic ring could contribute to its lipophilicity .Scientific Research Applications
Pharmacological Evaluations
Research has explored various sulfonamide derivatives for their potential pharmacological applications, particularly focusing on anticonvulsant activities. For example, a study by Li et al. (2015) designed and synthesized new N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives and evaluated their anticonvulsant activities. The compounds exhibited promising results in maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice, indicating potential applications in treating seizure disorders (Li et al., 2015).
Synthetic Methodologies
On the synthetic front, the creation of spirocyclic compounds, including those related to the chemical structure of interest, has been a topic of considerable research. For instance, the Prins cascade cyclization technique has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing innovative approaches to generating spirocyclic frameworks. This method provides a versatile tool for constructing complex molecular architectures that could have various scientific applications, from materials science to drug development (Reddy et al., 2014).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body.
Safety and Hazards
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-11-8-13(4-5-14(11)16)22(18,19)17-9-12-10-20-15(21-12)6-2-3-7-15/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQQPPIMSSFNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide |
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